Antileishmanial Potency and Selectivity: Direct Head-to-Head Comparison with Brominated Analogs and Amphotericin B
2-(2-Nitrovinyl)furan (G-0) exhibits distinct antileishmanial potency relative to key comparators. Against L. amazonensis promastigotes, G-0 shows an IC50 of 4.7 ± 0.4 µM and MPC of 8.1 ± 0.4 µM. In contrast, the brominated analog Furvina (G1) is significantly more potent (IC50: 0.8 ± 0.3 µM; MPC: 5.2 ± 0.4 µM), while the methyl-substituted UC245 shows intermediate potency (IC50: 0.9 ± 0.2 µM; MPC: 6.1 ± 0.4 µM). Amphotericin B, a clinical reference, displays IC50 of 29 ± 5 nM and MPC of 55 ± 7 nM against the same strain [1]. Notably, G-0 exhibits a selectivity index (SI = CC50 / IC50) of approximately 2.5 for L. amazonensis, compared to 14.1 for Furvina and 17.9 for UC245 [2].
| Evidence Dimension | Antileishmanial potency (IC50) and cytotoxicity-based selectivity index (SI) |
|---|---|
| Target Compound Data | IC50 = 4.7 ± 0.4 µM; SI ≈ 2.5 (L. amazonensis) |
| Comparator Or Baseline | Furvina (G1): IC50 = 0.8 ± 0.3 µM, SI = 14.1; UC245: IC50 = 0.9 ± 0.2 µM, SI = 17.9; Amphotericin B: IC50 = 29 nM (not SI reported) |
| Quantified Difference | G-0 is ~6-fold less potent than Furvina but ~160-fold less potent than Amphotericin B; G-0's selectivity index is ~5-7× lower than brominated analogs |
| Conditions | L. amazonensis promastigotes; 72 h incubation at 26°C; CC50 determined on KB cells; values are mean ± SD of ≥3 assays |
Why This Matters
G-0's lower potency but distinct selectivity profile makes it a valuable comparator/tool compound for structure-activity relationship (SAR) studies, but precludes direct substitution for more potent analogs in therapeutic development.
- [1] Sifontes-Rodríguez S, Monzote-Fidalgo L, Castañedo-Cancio N, et al. Table II: In vitro activity of 2-nitrovinylfuran derivatives against Leishmania promastigotes. Mem Inst Oswaldo Cruz. 2015;110(2):166-173. View Source
- [2] Sifontes-Rodríguez S, Monzote-Fidalgo L, Castañedo-Cancio N, et al. The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo. Mem Inst Oswaldo Cruz. 2015;110(2):166-173. View Source
